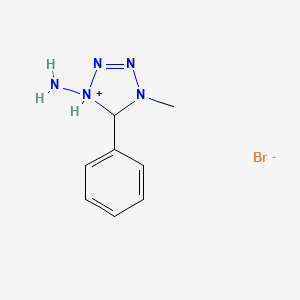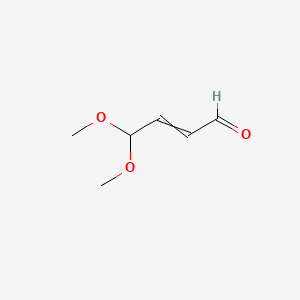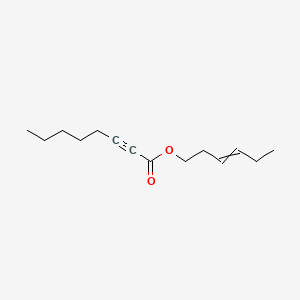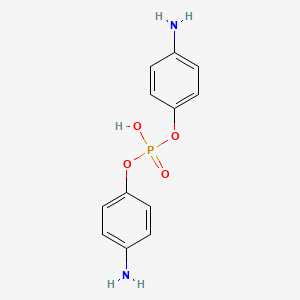
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a brominating agent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
5-Amino-1H-tetrazole: Used in the synthesis of energetic materials due to its high nitrogen content.
1-Methyl-5-phenyl-1H-tetrazole: Utilized in the development of corrosion inhibitors and metal complexation agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820960-82-5 |
|---|---|
Molecular Formula |
C8H12BrN5 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,5-dihydrotetrazol-1-ium-1-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(13(9)11-10-12)7-5-3-2-4-6-7;/h2-6,8H,9H2,1H3;1H |
InChI Key |
JMSYDHPYIYKJAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C([NH+](N=N1)N)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)

![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)

![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

